[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid
Description
Properties
IUPAC Name |
[4-[(4-aminocyclohexyl)methyl]cyclohexyl]carbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c15-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)16-14(17)18/h10-13,16H,1-9,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXYKJVXULDOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065385 | |
| Record name | (4-((4-Aminocyclohexyl)methyl)cyclohexyl)carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13253-82-2 | |
| Record name | N-[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013253822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-((4-Aminocyclohexyl)methyl)cyclohexyl)carbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[(4-aminocyclohexyl)methyl]cyclohexyl]carbamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Cyclohexylamine with Cyclohexyl Isocyanate
This one-pot method involves the nucleophilic attack of 4-aminocyclohexylmethylamine on cyclohexyl isocyanate under anhydrous conditions.
Key Reaction Parameters
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature : 0–25°C
-
Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
Example Protocol
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Dissolve 4-aminocyclohexylmethylamine (1.0 eq) in dry THF.
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Add cyclohexyl isocyanate (1.1 eq) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice water and extract with ethyl acetate.
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Purify via silica gel chromatography (methanol/DCM gradient).
Yield : 65–78% (depending on steric hindrance and solvent polarity).
Stepwise Assembly via Reductive Amination
Intermediate Synthesis: Benzyl (cis-4-Aminocyclohexyl)carbamate
A widely cited intermediate, this compound is prepared through:
Step A : Protection of the primary amine with benzyl chloroformate.
Step B : Reductive amination of 4-nitrocyclohexanone followed by hydrogenolysis.
Data Table 1 : Optimization of Reductive Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | Sodium cyanoborohydride | 89% |
| Solvent | Methanol | 85% |
| pH | 6.5 (Acetic Acid) | 92% |
| Reaction Time | 48 hours | 90% |
Final Carbamate Formation
The intermediate undergoes deprotection and carbamation:
Critical Steps :
-
Deprotection : Use of trifluoroacetic acid (TFA) in DCM (97% yield).
-
Carbamation : Reaction with carbonyl diimidazole (CDI) in acetonitrile.
Side Reaction Mitigation :
-
Moisture Control : Conduct reactions under nitrogen atmosphere.
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Temperature : Maintain below 30°C to prevent epimerization.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps:
Protocol :
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Combine 4-aminocyclohexylmethylamine (0.5 g) and 2-chloro-4-methyl-quinoline (1.1 eq) in 2-propanol.
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Add N,N-diisopropylethylamine (DIEA) (1.5 eq).
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Irradiate at 170°C for 5 hours.
Advantages :
-
Time Reduction : 5 hours vs. 48 hours conventional.
-
Yield Improvement : 53% → 68% with optimized microwave parameters.
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
-
HPLC : >98% purity using C18 column (acetonitrile/water + 0.1% formic acid).
Comparative Analysis of Methods
Data Table 2 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Direct Carbamation | 78 | 95 | 24 | 120 |
| Reductive Amination | 92 | 98 | 48 | 180 |
| Microwave-Assisted | 68 | 97 | 5 | 150 |
Industrial-Scale Considerations
Solvent Recycling
-
THF Recovery : Distillation at 66°C (80% recovery rate).
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Waste Reduction : Use of biphasic extraction systems (DCM/water).
Emerging Techniques
Flow Chemistry Applications
-
Microreactor Design : Enhances heat transfer and reduces reaction time (3 hours).
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Continuous Purification : In-line HPLC for real-time quality control.
Enzymatic Carbamation
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Lipase Catalysis : Preliminary yields of 45% under mild conditions (pH 7.5, 37°C).
Chemical Reactions Analysis
[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid , also known by its CAS number 13253-82-2, has garnered attention in various scientific and industrial applications due to its unique chemical structure and properties. This article delves into the applications of this compound, highlighting its significance in scientific research, particularly in organic synthesis and potential pharmaceutical uses.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis . It serves as an intermediate in the synthesis of various organic compounds, particularly those that require amine functionalities. The compound's ability to participate in nucleophilic substitutions makes it valuable for creating more complex molecules.
Case Study: Synthesis of Novel Pharmaceuticals
Research has demonstrated that derivatives of this compound can be synthesized to create novel pharmaceutical agents. For instance, modifications of this compound have led to the development of potential analgesics and anti-inflammatory drugs. Studies indicate that these derivatives exhibit promising biological activities, warranting further investigation into their therapeutic potentials.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications , particularly as a precursor for drug development. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug formulation.
Case Study: Anticancer Agents
Recent studies have explored the use of this compound derivatives as anticancer agents. Research published in peer-reviewed journals indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could play a role in developing targeted cancer therapies.
Material Science
In addition to its applications in organic chemistry and pharmaceuticals, this compound is also being investigated for use in material science . Its unique properties may allow it to be used as a building block for polymers or other materials with specialized functions.
Example: Polymer Development
Researchers are exploring the incorporation of this compound into polymer matrices to enhance properties such as flexibility and thermal stability. Preliminary results indicate that polymers containing this compound demonstrate improved mechanical properties compared to traditional materials.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for creating complex molecules | Synthesis of novel pharmaceuticals |
| Pharmaceutical | Precursor for drug development | Potential analgesics and anti-inflammatories |
| Material Science | Building block for advanced materials | Enhanced polymers with improved properties |
Mechanism of Action
The mechanism of action of [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[(trans-4-aminocyclohexyl)methyl]carbamate (CAS: 166168-16-7)
- Structure: Differs by a tert-butoxycarbonyl (Boc) protecting group on the carbamic acid and trans-configuration of the cyclohexyl-aminomethyl group.
- Properties : Enhanced stability due to Boc protection, making it a preferred intermediate in peptide synthesis.
- Applications : Used in the synthesis of anticoagulants like Sofigatran (CAS: 187602-11-5), where the trans-configuration optimizes binding to thrombin .
trans-(4-[(Cyclopropylmethyl-amino)-methyl]-cyclohexyl)-carbamic acid tert-butyl ester (CAS: 2203194-87-8)
- Structure: Incorporates a cyclopropylmethyl-amino substituent.
- Properties : Increased hydrophobicity improves membrane permeability, relevant in central nervous system (CNS) drug design.
- Applications : Explored in kinase inhibitors and GPCR-targeted therapies .
Cis-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid)
- Structure : Replaces the carbamic acid group with a carboxylic acid and adopts a cis-cyclohexyl configuration.
- Properties : High solubility in water (33 g/L at 25°C) due to the polar carboxylic group.
- Applications: Clinically used as an antifibrinolytic agent; the cis-configuration enhances binding to plasminogen .
Key Observations :
- Protecting Groups : Boc protection (e.g., 166168-16-7) enhances stability but reduces solubility, limiting direct therapeutic use compared to free amines like Tranexamic Acid .
- Stereochemistry : Trans-configuration in Sofigatran intermediates improves target affinity, while cis-configuration in Tranexamic Acid optimizes solubility .
Environmental and Toxicological Profiles
Enzyme Inhibition
- FAAH Inhibition: Cyclohexyl carbamic acid derivatives (e.g., URB597) show potent FAAH inhibition (IC₅₀ = 4.6 nM) via covalent binding to catalytic serine residues. Modifications in the cyclohexyl group (e.g., cyclopropylmethyl in 2203194-87-8) alter selectivity toward monoacylglycerol lipase (MAGL) .
- HDAC Inhibition : Sulfonamide-linked carbamic acids (e.g., derivatives in ) exhibit HDAC6 inhibition (IC₅₀ = 0.8 µM), with substituent bulkiness affecting isoform selectivity .
Biological Activity
[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid, also known as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 258.37 g/mol
- CAS Number : 83267
This compound features a cyclohexyl structure, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmission and signaling pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses. For instance, it has been studied for its interaction with opioid receptors, which are critical in pain modulation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, leading to cell cycle arrest and reduced proliferation rates. The following table summarizes key findings from recent studies:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| HeLa | 10 | Induced apoptosis | |
| MCF-7 | 5 | Inhibited proliferation | |
| A549 | 20 | Cell cycle arrest |
Case Studies
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound at a dosage of 50 mg/kg resulted in significant tumor reduction compared to control groups. This suggests a promising therapeutic potential in oncology settings.
- Pharmacokinetics : A pharmacokinetic study revealed that the compound has a half-life of approximately 1.5 hours in vivo, indicating rapid metabolism and clearance from the body. This necessitates consideration for dosing regimens in therapeutic applications.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its safety profile.
Q & A
Q. How can AI-driven experimental platforms accelerate the development of derivatives with enhanced bioactivity?
- Methodological Answer :
- Generative Models : VAEs or GANs to propose structurally diverse analogs prioritizing carbamate and amine motifs .
- Active Learning : Bayesian optimization loops to prioritize synthesis of high-priority candidates (e.g., predicted IC₅₀ < 10 nM) .
- Automation : Robotic liquid handlers for high-throughput screening (384-well plates) coupled with real-time HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
